molecular formula C28H24O2 B565249 AGN 193109-d7

AGN 193109-d7

Katalognummer: B565249
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: NCEQLLNVRRTCKJ-KPYMRHKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AGN 193109-d7 ist ein deuteriummarkiertes Analogon von AGN 193109, einem Retinoid-Analogon. Es wirkt als spezifischer und hochwirksamer Antagonist von Retinsäure-Rezeptoren (RARs), mit Dissoziationskonstanten (Kd) von 2 nM für RARα, 2 nM für RARβ und 3 nM für RARγ . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Auswirkungen der Retinsäure-Rezeptor-Antagonisierung zu untersuchen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch Einbau von Deuterium in AGN 193109 synthetisiert. Die Synthese beinhaltet die Verwendung stabiler schwerer Isotope von Wasserstoff, Kohlenstoff und anderen Elementen, die in Arzneimittelmoleküle weitgehend als Tracer zur Quantifizierung während des Arzneimittelentwicklungsprozesses eingebaut werden . Die spezifischen Synthesewege und Reaktionsbedingungen für this compound sind proprietär und werden nicht öffentlich bekannt gegeben.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet die Verwendung deuterierter Reagenzien und Katalysatoren, um die gewünschte Isotopenmarkierung zu erreichen. Der Produktionsprozess wird typischerweise unter kontrollierten Bedingungen durchgeführt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien und Bedingungen, die bei Reaktionen mit this compound verwendet werden, umfassen:

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit this compound entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Detaillierte Informationen zu den Produkten sind nicht readily available .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

AGN 193109-d7 is synthesized by incorporating deuterium into AGN 193109. The synthesis involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into drug molecules largely as tracers for quantitation during the drug development process . The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling. The production process is typically carried out under controlled conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

AGN 193109-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in reactions involving this compound include:

Major Products

Wissenschaftliche Forschungsanwendungen

Developmental Biology

Mechanism of Action:
AGN 193109-d7 inhibits retinoic acid signaling by antagonizing RARs, which play crucial roles in embryonic development and cellular differentiation. In studies involving mouse embryonic stem cells, the compound was shown to enhance the differentiation of specific cell types, such as tendon and fibrocartilage cells, by modulating the effects of growth factors like TGFβ1 .

Case Study:
In a directed differentiation model, treatment with this compound during the early stages of cell culture resulted in an increase in ScxGFP+ cells, indicating enhanced specification towards mesodermal lineages compared to controls treated with retinoic acid . This suggests potential applications in regenerative medicine where precise control over cell fate is required.

Cancer Research

Role in Tumor Suppression:
this compound has been investigated for its potential to inhibit tumor growth through its antagonistic effects on retinoic acid receptors. Research indicates that it can suppress the proliferation of cancer cells by interfering with retinoid-mediated signaling pathways .

Case Study:
In cervical epithelial cells, this compound effectively blocked the growth-inhibitory effects of natural retinoids, thereby demonstrating its utility as a tool for studying retinoid action in cancer biology . This antagonism could be leveraged to understand resistance mechanisms in retinoid therapies.

Toxicology and Developmental Toxicity

Impact on Developmental Outcomes:
The compound has been shown to induce teratogenic effects when administered during critical periods of embryonic development. For instance, studies on pregnant mice revealed that this compound led to significant craniofacial malformations and other developmental anomalies .

Mechanistic Insights:
The elevation of CYP1A1 mRNA levels following this compound treatment suggests that it activates the aryl hydrocarbon receptor (AhR) pathway, which is known to be involved in xenobiotic metabolism and can contribute to developmental toxicity . This dual pathway regulation highlights the compound's relevance in toxicological assessments.

Pharmacological Studies

Investigating Retinoid Pathways:
As a potent antagonist, this compound is used to dissect the roles of RARs in various biological processes. Its ability to selectively inhibit RARs without activating retinoid X receptors makes it a valuable tool for pharmacological studies aimed at understanding retinoid signaling dynamics .

Research Findings:
Studies have demonstrated that co-treatment with this compound can prevent the morphological changes induced by natural retinoids in epithelial cells, thus providing insights into cellular responses mediated by retinoic acid signaling .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Developmental BiologyEnhances differentiation in stem cells
Cancer ResearchInhibits cancer cell proliferation
ToxicologyInduces craniofacial malformations
Pharmacological StudiesAntagonizes RARs without activating RXRs

Biologische Aktivität

AGN 193109-d7 is a synthetic retinoid compound recognized primarily for its role as a pan-retinoic acid receptor (RAR) antagonist. This compound has garnered attention in various fields of biological research due to its unique mechanisms of action, particularly in modulating gene expression and cellular differentiation.

  • Chemical Name: 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid
  • Molecular Weight: Not specified in the sources
  • Purity: ≥98%
  • Affinity (Kd values):
    • RARα: 2 nM
    • RARβ: 2 nM
    • RARγ: 3 nM
    • No significant affinity for retinoic X receptors (Kd > 10,000 nM) .

This compound functions primarily as an inverse agonist for RARs, which are nuclear receptors that mediate the effects of retinoic acid. Its antagonistic activity is characterized by the following:

  • Gene Regulation: this compound can modulate the expression of various genes involved in cellular differentiation. For instance, it has been shown to induce the expression of the differentiation marker MRP-8 in normal human keratinocytes (NHKs) while suppressing it in other contexts .
  • Impact on Embryonic Stem Cells: The compound promotes differentiation from mouse embryonic stem cells into paraxial mesoderm, highlighting its potential role in developmental biology .

Case Studies and Research Findings

  • Developmental Toxicity: A study conducted on pregnant mice demonstrated that a single oral dose of AGN 193109 resulted in significant craniofacial and eye malformations in fetuses. This was linked to elevated levels of CYP1A1 mRNA, indicating a complex interaction with the aryl hydrocarbon receptor (AhR) pathway .
  • Cellular Differentiation: In research involving human cardiovascular smooth muscle cells, AGN 193109 was found to suppress calcification processes, suggesting therapeutic potential in cardiovascular diseases .
  • Epithelial Cell Regulation: AGN 193109 was effective in preventing retinoid-induced changes in human cervical epithelial cells, demonstrating its ability to counteract the effects of natural and synthetic retinoids on cell morphology and proliferation .

Comparative Biological Activity

The following table summarizes key biological activities and effects of this compound across different studies:

Study Cell Type Effect Mechanism
Pregnant MiceCraniofacial malformationsElevation of CYP1A1 mRNA via AhR pathway
Mouse Embryonic Stem CellsPromotes paraxial mesoderm differentiationInverse agonism at RARs
Human Cervical Epithelial CellsPrevents retinoid-induced changesAntagonistic action on RARs

Eigenschaften

IUPAC Name

4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30)/i1D3,4D,5D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEQLLNVRRTCKJ-KPYMRHKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C)[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AGN 193109-d7
Reactant of Route 2
AGN 193109-d7
Reactant of Route 3
AGN 193109-d7
Reactant of Route 4
Reactant of Route 4
AGN 193109-d7
Reactant of Route 5
AGN 193109-d7
Reactant of Route 6
Reactant of Route 6
AGN 193109-d7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.